molecular formula C13H17ClF4OSi B8032282 Tert-butyl(3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy)dimethylsilane

Tert-butyl(3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy)dimethylsilane

Cat. No.: B8032282
M. Wt: 328.80 g/mol
InChI Key: BWKCPHGCDDNUCY-UHFFFAOYSA-N
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Description

Tert-butyl(3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy)dimethylsilane is a complex organosilicon compound It features a tert-butyl group, a phenoxy group substituted with chlorine, fluorine, and trifluoromethyl groups, and a dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy)dimethylsilane typically involves the reaction of a phenol derivative with a chlorosilane compound. The phenol derivative is first prepared by introducing the chloro, fluoro, and trifluoromethyl substituents onto the phenol ring through various halogenation and trifluoromethylation reactions. The final step involves the silylation of the phenol derivative using tert-butyl(dimethyl)silyl chloride under basic conditions, such as the presence of a tertiary amine like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and trifluoromethylation processes, followed by silylation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy)dimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The silyl ether bond can be hydrolyzed in the presence of water or acidic conditions, leading to the formation of the corresponding phenol and silanol.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the silyl ether bond.

Major Products Formed

    Substitution Reactions: Products include substituted phenoxy derivatives.

    Oxidation and Reduction: Products depend on the specific oxidizing or reducing agents used.

    Hydrolysis: The primary products are the corresponding phenol and silanol.

Scientific Research Applications

Tert-butyl(3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy)dimethylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as hydrophobic coatings and advanced polymers.

Mechanism of Action

The mechanism by which tert-butyl(3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy)dimethylsilane exerts its effects depends on the specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl(dimethyl)silyl chloride: A simpler silylating agent used in organic synthesis.

    3-chloro-4-fluoro-5-(trifluoromethyl)phenol: The phenol derivative used as a precursor in the synthesis of the target compound.

    Dimethylphenylsilane: Another organosilicon compound with different substituents on the phenyl ring.

Uniqueness

Tert-butyl(3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy)dimethylsilane is unique due to the combination of its substituents, which impart distinct chemical properties. The presence of the trifluoromethyl group enhances its lipophilicity and stability, while the silyl ether moiety provides reactivity towards hydrolysis and other transformations. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl-[3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClF4OSi/c1-12(2,3)20(4,5)19-8-6-9(13(16,17)18)11(15)10(14)7-8/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKCPHGCDDNUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C(=C1)Cl)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF4OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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